Gallium(III) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium(III) trifluoromethanesulfonate, also known as gallium triflate, is a chemical compound with the formula Ga(OTf)₃. It is a Lewis acid catalyst known for its water tolerance and reusability. This compound has gained significant attention in the field of organic chemistry due to its effectiveness in various catalytic reactions, particularly Friedel-Crafts alkylation and acylation reactions .
Biochemical Analysis
Biochemical Properties
Gallium(III) trifluoromethanesulfonate plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating different biochemical processes. For instance, it has been found to inhibit proteasome activity, which contributes to its anti-tumor effects . The compound’s interaction with enzymes such as proteasomes leads to the inhibition of their activity, resulting in the induction of apoptosis in cancer cells . Additionally, this compound can act as a catalyst in the isopropylation of aromatics, demonstrating its versatility in biochemical reactions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to disrupt normal cellular iron homeostasis by competing with Fe³⁺ for cellular uptake . This disruption leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Furthermore, this compound has been observed to inhibit the growth of prostate cancer cells by targeting the proteasome, resulting in apoptosis induction .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to proteasomes, inhibiting their activity and leading to the accumulation of ubiquitinated proteins . This inhibition triggers the activation of apoptotic pathways, resulting in cell death. Additionally, this compound can act as a Lewis acid catalyst in various organic reactions, promoting the formation of desired products through its interaction with reactants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and can be reused without loss of activity . Studies have shown that this compound does not decompose in the presence of water, making it suitable for reactions involving aqueous conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the compound’s stability and catalytic activity remain consistent over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the appropriate dosage to maximize the compound’s therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to disrupt iron homeostasis by competing with Fe³⁺ affects metabolic flux and metabolite levels . This disruption can lead to changes in cellular metabolism, ultimately influencing cell function and viability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, this compound’s ability to bind to transferrin allows it to be transported into cells, where it can exert its effects .
Preparation Methods
Gallium(III) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of gallium(III) oxide with trifluoromethanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Gallium(III) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Friedel-Crafts Alkylation and Acylation: It acts as a catalyst in these reactions, facilitating the formation of carbon-carbon bonds.
Reductive Amination: This compound catalyzes the direct reductive amination of aldehydes, leading to the formation of secondary and tertiary amines.
Dehydration of Oximes: This compound can catalyze the dehydration of oximes to nitriles, showcasing its versatility in organic transformations.
Scientific Research Applications
Gallium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of gallium(III) trifluoromethanesulfonate primarily involves its role as a Lewis acid. It facilitates various organic reactions by accepting electron pairs from reactants, thereby stabilizing reaction intermediates and lowering activation energies. In biological systems, gallium compounds can replace iron in redox enzymes, inhibiting bacterial growth by targeting iron-dependent processes .
Comparison with Similar Compounds
Gallium(III) trifluoromethanesulfonate is often compared with other metal triflates, such as:
- Scandium(III) trifluoromethanesulfonate
- Yttrium(III) trifluoromethanesulfonate
- Lanthanum(III) trifluoromethanesulfonate
These compounds share similar catalytic properties but differ in their activity and stability under various conditions. This compound is unique due to its exceptional water tolerance and reusability, making it a preferred choice for many catalytic applications .
Properties
CAS No. |
74974-60-0 |
---|---|
Molecular Formula |
CHF3GaO3S |
Molecular Weight |
219.80 g/mol |
IUPAC Name |
gallium;trifluoromethanesulfonate |
InChI |
InChI=1S/CHF3O3S.Ga/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI Key |
MQNJVGVYZGUIGG-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ga+3] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.[Ga] |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.